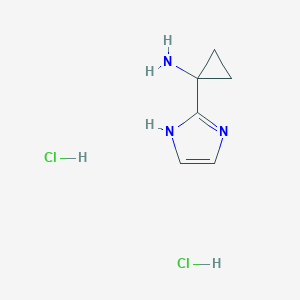

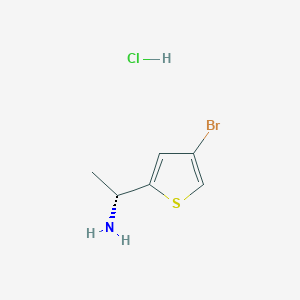

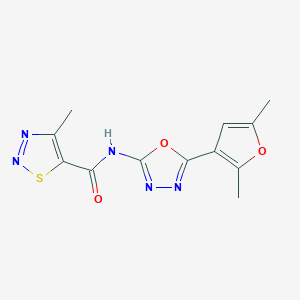

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), demonstrates the compound's synthesis via the Delépine reaction, where α-brominated intermediates are reacted with hexamethylenetetramine to afford the primary amine. This method confirms the substance's identity through various analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry (J. Power et al., 2015).

Molecular Structure Analysis

The compound's molecular structure can be analyzed through techniques such as X-ray crystallography. For similar compounds, X-ray crystallography revealed polymorphic forms, indicating a complex structural behavior that could be relevant for (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride as well (J. Power et al., 2015).

Chemical Reactions and Properties

Studies on related substances have shown that they can undergo various chemical reactions, including pyrolysis, to form multiple products. Such reactions are essential for understanding the compound's chemical behavior and potential applications in synthesis (Kelly B Texter et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for handling and application in chemical synthesis. While specific studies on (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride's physical properties were not found, related research on similar compounds provides a basis for understanding its behavior (P. Bach & J. Bridges, 1982).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interactions with other chemicals, are essential for its application in synthesis and potential industrial uses. Research on analogs and similar compounds can offer insights into its chemical properties and how it might react under various conditions (Gulraiz Ahmad et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Rearrangement Applications

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride, while not directly mentioned, shares structural similarities with compounds discussed in research on the rearrangement of beta-amino alcohols through aziridinium intermediates. This process is pivotal in synthetic chemistry for the production of various amines. The rearrangement can be influenced by nucleophiles, solvent, and temperature, highlighting the compound's potential role in synthetic pathways (Métro et al., 2010).

Flame Retardant Research

The compound's bromine moiety suggests relevance to studies on novel brominated flame retardants (NBFRs). Research on NBFRs, including their environmental occurrence and potential risks, highlights the critical need for understanding the environmental fate and toxicity of such compounds. This research underscores the compound's potential application in developing new flame retardants (Zuiderveen et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, the ninhydrin reaction, which interacts with primary amino groups, is essential for analyzing amino acids, peptides, and proteins across various scientific fields. Given the primary amino group in (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride, it could serve as a substrate in such analyses, aiding in the detection and quantification of similar compounds (Friedman, 2004).

Environmental Toxicology

The brominated component of the compound draws parallels with research on the environmental impact and toxicity of brominated flame retardants, such as DDT and DDE. These studies highlight the persistent nature of brominated compounds in the environment and their potential health risks, suggesting the importance of assessing the environmental fate and toxicity of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride (Burgos-Aceves et al., 2021).

Polymerization Initiator Research

The compound's role as a potential initiator in the polymerization of cyclic esters is suggested by research on the use of amines in ring-opening polymerization. Amines, including potentially (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride, can act as (co)initiators, demonstrating the compound's relevance in synthesizing polymers with specific properties (Duda et al., 2005).

Propiedades

IUPAC Name |

(1R)-1-(4-bromothiophen-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYVFPGCSXCBRM-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CS1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)

methanone](/img/structure/B2493296.png)

![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)

![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)